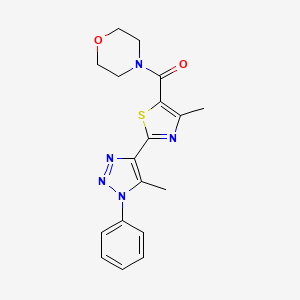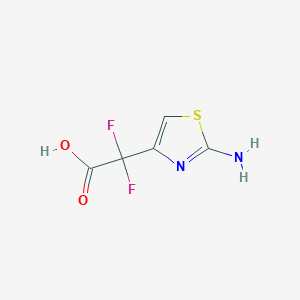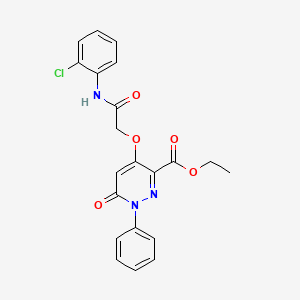![molecular formula C14H11ClN4 B2993851 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1049031-98-2](/img/structure/B2993851.png)
4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline” is a derivative of 1,2,4-triazole . Triazoles are heterocyclic compounds that contain three nitrogen atoms in their five-membered ring . They are known for their ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline”, involves the condensation of cyanuric chloride with aniline . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline” and similar compounds is confirmed by various spectroscopic techniques such as IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . These techniques provide information about the types of bonds and functional groups present in the molecule.Aplicaciones Científicas De Investigación
Adsorption and Extraction Applications
- Advanced Adsorbents : Research has shown that compounds similar to 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline can be used to create advanced adsorbents. For instance, imine-linked covalent organic frameworks (COFs) synthesized using an aniline modulation strategy have demonstrated excellent adsorption capabilities towards Chlorophenols (CPs), pollutants in water and food, indicating potential applications in food safety and environmental remediation (Xu et al., 2021).
Medical and Biological Applications
- Antimicrobial Activity : Certain derivatives of 1,2,4-triazoles, which include structures similar to the compound , have been synthesized and tested for antimicrobial activity. These compounds have demonstrated effectiveness against various microorganisms, indicating their potential use in medical applications (Jalihal et al., 2009).
Material Science and Chemistry
Photoluminescent Properties : Some copper(I) complexes incorporating amido-triazole and diphosphine ligands, with structures similar to 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline, exhibit photoluminescent properties with potential applications in material science (Manbeck et al., 2011).
Electroluminescent Properties : Compounds related to 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline, such as certain triazole/triphenylamine-based compounds, have been studied for their electroluminescent properties. These compounds exhibit high photoluminescence quantum yields and have potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Corrosion Inhibition : The use of 4H-1,2,4-triazole derivatives for corrosion inhibition of metals in acidic media has been explored. These compounds, including those similar to the compound , show high inhibition efficiencies, suggesting applications in material protection and maintenance (Lagrenée et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
4-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-3-1-2-10(8-11)14-17-13(18-19-14)9-4-6-12(16)7-5-9/h1-8H,16H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBZXEAUPFCBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)


![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)